molecular formula C23H21ClN4O2 B11201310 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide CAS No. 1223889-82-4

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide

Cat. No.: B11201310
CAS No.: 1223889-82-4
M. Wt: 420.9 g/mol
InChI Key: IEOCWUOWAPTXHT-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a pyrimido[1,2-a]benzimidazole core, and a cyclopentylacetamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzimidazole derivative and a 3-chlorophenyl-substituted pyrimidine.

    Introduction of the cyclopentylacetamide group: This step involves the acylation of the pyrimido[1,2-a]benzimidazole core with cyclopentylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclohexylacetamide
  • 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopropylacetamide

Uniqueness

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide stands out due to its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds. The presence of the cyclopentylacetamide group, in particular, may influence its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

1223889-82-4

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C23H21ClN4O2/c24-16-7-5-6-15(12-16)18-13-22(30)28-20-11-4-3-10-19(20)27(23(28)26-18)14-21(29)25-17-8-1-2-9-17/h3-7,10-13,17H,1-2,8-9,14H2,(H,25,29)

InChI Key

IEOCWUOWAPTXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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